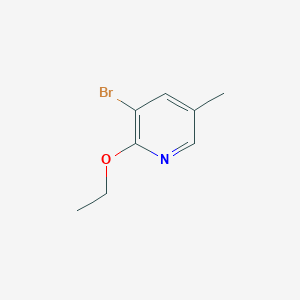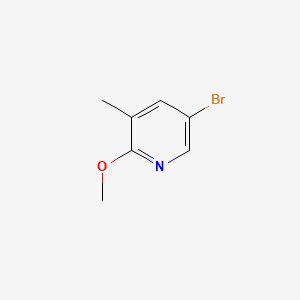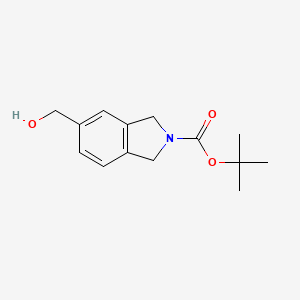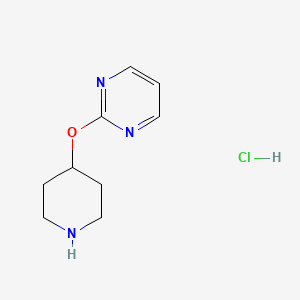
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Descripción general
Descripción
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is a useful research compound. Its molecular formula is C15H22IN and its molecular weight is 343.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optics
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide has been explored for applications in nonlinear optics. Wen et al. (2020) synthesized and characterized new benzo[e]indol salts with this compound for second-order nonlinear optics, demonstrating its potential in integrated photonics, optical data storage, and optical information processing (Wen et al., 2020).
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor. Ahmed et al. (2019) synthesized indolium-based ionic liquids, including variants of this compound, to study their corrosion inhibition effect on mild steel in acid medium, revealing significant potential in this area (Ahmed et al., 2019).
Electrochemical Applications
Rogers et al. (2008) investigated the electrooxidation of this compound in various ionic liquids, providing insights into its electrochemical behavior and potential applications in energy storage and conversion technologies (Rogers et al., 2008).
Fluorescent Probes
Zhang et al. (2013) developed BODIPY-based ratiometric fluorescent probes using this compound for the selective and sensitive detection of cyanide ions, highlighting its role in developing sensitive analytical tools (Zhang et al., 2013).
Crystal Structure Analysis
The crystal structure of this compound has been examined to understand its molecular arrangement and potential applications in materials science. Nakakoshi et al. (2006) analyzed the crystal structure of a related compound, providing valuable information for materials engineering (Nakakoshi et al., 2006).
Organic Synthesis
The compound's role in organic synthesis has been explored, particularly in the context of synthesizing novel organic materials with desirable electronic and optical properties. Honghong et al. (2015) reported on the engineering of organic chromophores using this compound, showcasing its utility in creating materials with large second-order optical nonlinearity (Honghong et al., 2015).
Sensing and Detection Applications
Li et al. (2017) synthesized a fluorescent probe based on this compound for rapid and sensitive detection of hydrogen sulfide in living cells, indicating its applicability in biological sciences (Li et al., 2017).
Safety and Hazards
The safety data for 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Propiedades
IUPAC Name |
1-butyl-2,3,3-trimethylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFPZGGBKVIINP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627181 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-30-5 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)








